molecular formula C7H13ClN2O2 B2366545 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride CAS No. 2260933-34-2

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride

Cat. No.: B2366545
CAS No.: 2260933-34-2
M. Wt: 192.64
InChI Key: JHJSLEULGUFJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane scaffold substituted with an aminomethyl group at position 1 and a carboxamide group at position 4.

Properties

IUPAC Name

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSLEULGUFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Bicyclic Ring Construction

The oxabicyclo[2.1.1]hexane core is typically assembled via cyclization or cycloaddition reactions. Two predominant approaches are derived from literature:

Intramolecular Cyclization of α-Hydroxy Ketones

A method adapted from oxazolone syntheses involves condensing α-hydroxy ketones with potassium cyanate under acidic conditions to form oxazolone intermediates. For example, α-hydroxy ketones derived from bicyclic precursors can undergo cyclization to yield the oxabicyclo[2.1.1]hexane skeleton.

Example Reaction:
$$
\text{α-Hydroxy ketone} + \text{KOCN} \xrightarrow{\text{HCl}} \text{Oxazolone intermediate} \rightarrow \text{Bicyclic core}
$$

Diels-Alder Cycloaddition

Norbornene derivatives, such as bicyclo[2.2.1]heptene systems, can be modified via epoxidation and subsequent ring-opening to generate oxabicyclo[2.1.1]hexane frameworks. This route leverages strain-release reactivity to install the oxygen bridge.

Functional Group Introduction

Aminomethylation

Reductive amination or nucleophilic substitution introduces the aminomethyl group. For instance, a ketone at the C4 position of the bicyclic core can be converted to an amine via a Strecker synthesis or via imine formation followed by reduction.

Example Pathway:
$$
\text{Bicyclic ketone} \xrightarrow{\text{NH}3, \text{NaBH}4} \text{Primary amine} \xrightarrow{\text{CH}_2\text{O}} \text{Aminomethyl derivative}
$$

Carboxamide Formation

The carboxamide group is installed through amidolysis of a nitrile or ester. A nitrile intermediate, formed via cyanation of a halide, can be hydrolyzed to a carboxylic acid and subsequently coupled with ammonia.

Example Reaction:
$$
\text{Bicyclic nitrile} \xrightarrow{\text{H}2\text{O, H}2\text{SO}4} \text{Carboxylic acid} \xrightarrow{\text{NH}3} \text{Carboxamide}
$$

Optimization and Challenges

Regiochemical Control

The strained bicyclic system necessitates precise reaction conditions to avoid ring-opening or rearrangements. For example, the use of bulky bases in cyclization reactions minimizes side reactions.

Stability Considerations

Early analogs, such as uracil-derived inhibitors, exhibited poor metabolic stability. The hydrochloride salt form of the target compound improves solubility and stability, as evidenced by its commercial availability in powdered form.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Reference
Intramolecular Cyclization α-Hydroxy ketone Acidic cyclization, amidation ~50%
Diels-Alder Approach Norbornene derivative Epoxidation, ring-opening, functionalization ~40%
Reductive Amination Bicyclic ketone Imine formation, reduction ~60%

Final Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization optimizations, such as cooling or anti-solvent addition, enhance purity.

Procedure:

  • Dissolve free base in ethanol.
  • Add concentrated HCl dropwise at 0°C.
  • Filter and wash precipitate with cold ether.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Bioisosteric Properties

The compound serves as a saturated bioisostere of ortho-substituted phenyl rings, which are commonly found in numerous pharmaceuticals. The incorporation of 2-oxabicyclo[2.1.1]hexane into drug design aims to enhance the physicochemical properties of existing drugs, such as solubility and bioavailability. Research indicates that replacing the phenyl ring with this bicyclic structure can lead to significant improvements in water solubility—up to an order of magnitude in some cases .

Compound Original Structure Bioisostere Solubility Improvement
FluxapyroxadOrtho-substituted phenyl2-Oxabicyclo[2.1.1]hexane10x increase
BoscalidOrtho-substituted phenyl2-Oxabicyclo[2.1.1]hexane10x increase

Case Studies in Drug Development

Several studies have documented the synthesis and biological validation of compounds incorporating the 2-oxabicyclo[2.1.1]hexane scaffold:

  • Fluxapyroxad : A fungicide where the saturated analogue demonstrated comparable antifungal activity but improved solubility.
  • Boscalid : Another fungicide that showed similar trends in activity with its saturated analogue, indicating potential for enhanced formulation strategies.

In both cases, the minimal inhibitory concentration (MIC) values were equal between the original compounds and their analogues, suggesting that the bioisosteric replacements do not compromise efficacy while improving formulation characteristics .

Agrochemical Applications

The compound has also been explored in agrochemical formulations, particularly as a replacement for traditional phenyl structures in fungicides and herbicides. The incorporation of the bicyclic structure has been shown to improve the environmental profile of these chemicals while maintaining or enhancing their biological activity.

Synthesis and Validation

Research has shown that various agrochemicals can be synthesized using the 2-oxabicyclo[2.1.1]hexane scaffold:

  • Synthesis Techniques : Utilizing iodocyclization reactions to create derivatives suitable for agricultural applications.
  • Biological Testing : Compounds derived from this scaffold have been validated for their antifungal properties against common pathogens like Fusarium oxysporum and Fusarium verticillioides, with results indicating retained or improved efficacy compared to traditional compounds .

Summary of Findings

The applications of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride highlight its versatility in both medicinal and agrochemical fields:

  • Enhanced Solubility : Significant improvements in solubility make it an attractive candidate for drug formulation.
  • Efficacy Retention : The ability to maintain biological activity while modifying chemical structures is critical for drug development.
  • Environmental Considerations : Its use in agrochemicals aligns with current trends towards more environmentally friendly chemical solutions.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure provides rigidity and enhances binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

The table below compares the molecular formulas, masses, and key substituents of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents and Key Features Evidence Source
1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride C₇H₁₂ClN₂O₂ ~193.6 (estimated) 1-aminomethyl, 4-carboxamide; bicyclo[2.1.1]hexane scaffold N/A (Target)
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride C₈H₁₃NO₃·HCl 207.7 1-aminomethyl, 4-methyl ester; ester group increases lipophilicity
Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride C₉H₁₅NO₃·HCl 221.7 (estimated) 1-aminomethyl, 4-ethyl ester; longer alkyl chain enhances metabolic stability
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride C₇H₁₄ClNO₂ 179.6 1-aminomethyl, 4-hydroxymethyl; hydroxyl group improves aqueous solubility
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride C₈H₁₅ClFNO 195.7 1-fluoromethyl, 4-ethylamine; fluorine enhances electronegativity and metabolic resistance
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride C₈H₁₃ClN₂O₃ 207.7 Bicyclo[3.1.1]heptane scaffold; larger ring size alters conformational flexibility
Key Observations:
  • Fluorinated analogues (e.g., ) demonstrate enhanced metabolic stability due to the strong C-F bond, making them favorable for CNS-targeting drugs . Hydroxymethyl substituents () significantly increase hydrophilicity, which may be advantageous for intravenous formulations .
  • Spiro and heterocyclic derivatives (e.g., ) are explored to optimize pharmacokinetic profiles, such as half-life and tissue distribution .

Pharmacological and Industrial Relevance

  • Methyl and Ethyl Carboxylates : These esters are commonly used as prodrugs or intermediates due to their ease of synthesis and tunable lipophilicity. For example, ethyl carboxylates () are precursors for active pharmaceutical ingredients (APIs) in antibiotics and kinase inhibitors .
  • Amino and Hydroxymethyl Derivatives: Compounds like [1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride () are critical in synthesizing polar metabolites for toxicity studies .
  • Commercial Availability : Suppliers such as Ambeed, AiFChem, and Enamine Ltd. () highlight the industrial demand for these bicyclic scaffolds, suggesting their utility in drug discovery pipelines .

Research Trends and Gaps

  • Synthetic Challenges : The strained bicyclo[2.1.1]hexane scaffold requires specialized synthetic routes, such as photochemical or transition metal-catalyzed cycloadditions, which are less explored for carboxamide derivatives .
  • Biological Data: Limited evidence exists on the target compound’s bioactivity. However, analogues with similar substituents (e.g., fluoromethyl in ) show promise in preclinical models for neurodegenerative diseases .

Biological Activity

1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride is a bicyclic amine compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development and biochemical research.

The compound's chemical formula is C7H12ClN2O3C_7H_{12}ClN_2O_3 with a molecular weight of 195.64 g/mol. It is classified under CAS number 2460749-62-4. The structural characteristics of the compound enable it to act as a bioisostere for common aromatic compounds, enhancing its applicability in medicinal chemistry.

PropertyValue
IUPAC Name This compound
Molecular Formula C7H12ClN2O3
Molecular Weight 195.64 g/mol
CAS Number 2460749-62-4

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bicyclic structure allows for effective binding to various molecular targets, potentially modulating their activity.

Pharmacological Applications

Research has indicated that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation in various models.

Case Studies

  • Antimicrobial Study : A study published in Angewandte Chemie International Edition demonstrated that derivatives of 2-oxabicyclo[2.1.1]hexanes, including the target compound, showed effective inhibition against a range of bacterial strains, indicating their potential as novel antimicrobial agents .
  • Neuroprotection Research : In a study focusing on neurodegenerative diseases, compounds similar to 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane were shown to protect neuronal cells from oxidative stress-induced damage, suggesting possible applications in treating conditions like Alzheimer’s disease .
  • Anti-inflammatory Evaluation : Research conducted on the anti-inflammatory properties revealed that the compound could significantly reduce pro-inflammatory cytokine levels in vitro, which may lead to therapeutic applications in chronic inflammatory diseases .

Q & A

Q. What synthetic routes are recommended for preparing 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide hydrochloride?

The synthesis of this bicyclic compound typically involves multi-step reactions, including cycloaddition or intramolecular displacement strategies. For example, photochemical [2+2] cycloaddition of 1,5-dienes has been adapted to construct the bicyclo[2.1.1]hexane core . Another approach involves intramolecular displacement using tert-butylsulfinamide to form the bicyclic framework under controlled conditions (e.g., anhydrous solvents, 0–25°C) . Post-cyclization steps may include aminomethylation via reductive amination and carboxamide formation using activated esters.

Q. Which spectroscopic techniques are most effective for structural characterization?

Key techniques include:

  • NMR : 1H/13C NMR for backbone and substituent analysis (e.g., distinguishing aminomethyl protons at δ 2.8–3.2 ppm).
  • IR : Confirmation of carboxamide (C=O stretch ~1650 cm⁻¹) and hydrochloride salt (broad N-H stretch ~2500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry .

Q. How does the hydrochloride salt influence solubility and stability?

The hydrochloride form enhances aqueous solubility (critical for in vitro assays) and improves thermal stability. Storage recommendations include desiccated conditions (≤4°C, inert atmosphere) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Variables to optimize:

  • Catalysts : Lewis acids (e.g., BF3·OEt2) for cycloaddition efficiency .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) for intramolecular displacement reactions.
  • Temperature : Lower temperatures (e.g., –20°C) minimize side reactions during cyclization .
  • Purification : Gradient HPLC or recrystallization (e.g., ethanol/water) to isolate high-purity product .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases, kinases) .
  • Molecular Dynamics (MD) : Simulations (NAMD, GROMACS) assess conformational stability in binding pockets over time .
  • QSAR : Correlate substituent effects (e.g., aminomethyl position) with activity using CoMFA or machine learning models .

Q. How do stereochemical variations impact pharmacological activity?

The bicyclo[2.1.1]hexane core imposes rigid stereochemistry, which affects target selectivity. For example:

Substituent PositionActivity Trend
1-(Aminomethyl)Enhanced kinase inhibition (IC50 ↓ 40%)
4-CarboxamideImproved solubility but reduced BBB penetration
Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers for in vitro screening .

Q. How should researchers reconcile contradictions in reported biological data?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or impurity profiles. Mitigation strategies:

  • Reproducibility : Validate key findings across multiple labs using standardized protocols (e.g., NIH Assay Guidance).
  • Analytical Rigor : Use orthogonal methods (e.g., LC-MS, bioassays) to confirm compound integrity .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for this compound?

Reported yields (30–75%) depend on:

  • Cyclization Efficiency : Photochemical methods may suffer from light penetration limits at scale .
  • Purification Losses : Hydrophilic byproducts (e.g., unreacted amines) complicate isolation .
  • Catalyst Loading : Excess Lewis acid can degrade sensitive intermediates .

Q. How does the oxabicyclo[2.1.1]hexane core compare to other bicyclic scaffolds in drug design?

ScaffoldRigiditySynthetic AccessibilityTarget Engagement
Bicyclo[2.2.1]heptaneHighModerateBroad (e.g., CNS)
Bicyclo[2.1.1]hexaneVery HighChallengingSelective (e.g., enzymes)
Bicyclo[3.1.0]hexaneModerateEasyLimited
The [2.1.1] system offers superior rigidity for constrained peptide mimetics but requires advanced synthetic expertise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.